molecular formula C17H16ClN5O B2456478 5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899940-74-0

5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2456478
CAS No.: 899940-74-0
M. Wt: 341.8
InChI Key: XKLIMMGUNSNCOG-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazole ring, an amino group, and various aromatic substituents

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-4-2-3-5-12(11)10-23-16(19)15(21-22-23)17(24)20-14-8-6-13(18)7-9-14/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLIMMGUNSNCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the amino and carboxamide groups under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under specific conditions to ensure selectivity and efficiency. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(4-bromophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
  • 5-amino-N-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
  • 5-amino-N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties

Biological Activity

5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Its unique structure incorporates a triazole ring, an amino group, and both chlorophenyl and methylphenyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical formula for this compound is C16H16ClN5O. The structural representation is as follows:

Structure C6H4ClC(=O)N(C6H5CH3)N(C3H3N)C3H3N\text{Structure }\text{C}_6\text{H}_4\text{Cl}-\text{C}(=O)-\text{N}(\text{C}_6\text{H}_5\text{CH}_3)\text{N}(\text{C}_3\text{H}_3\text{N})-\text{C}_3\text{H}_3\text{N}

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display activity against various bacterial strains. In particular:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains including Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus cereus25

These results suggest that the presence of the triazole moiety contributes to enhanced antimicrobial efficacy.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A notable case study involved the evaluation of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The compound exhibited significant cytotoxicity with IC50 values reported as follows:

Cell LineIC50 (µM)
MCF-710
HeLa12
A54915

These findings indicate that the compound may interfere with cellular proliferation mechanisms in cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this triazole derivative has demonstrated anti-inflammatory effects. Experimental models involving induced inflammation in rats showed a marked reduction in edema when treated with the compound compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : It may alter signaling pathways related to cell proliferation and apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and what analytical methods validate its purity?

  • Synthesis : Adapt copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods used for analogous triazoles (e.g., ). Start with 4-chloroaniline and 2-methylbenzyl bromide to form intermediates. Condense with sodium azide and a carbonyl source under controlled pH (6–7) to yield the triazole core .
  • Validation : Use HPLC (≥98% purity), LC-MS for molecular weight confirmation, and NMR (¹H/¹³C) to verify substituent positions. X-ray crystallography (e.g., as in ) resolves structural ambiguities .

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

  • Methodology : Prepare stock solutions in DMSO (≤5% v/v final concentration) to minimize solvent interference. For in vitro assays, use surfactants (e.g., 0.1% Tween-80) or cyclodextrin-based formulations to enhance dispersion .

Q. What preliminary biological targets are hypothesized for this compound?

  • Target Identification : Based on structural analogs (e.g., COX-2 inhibition in ), screen against inflammation-related enzymes (COX-2, LOX) or kinases (JAK/STAT) using fluorescence-based assays. Prioritize targets via molecular docking against PubChem BioAssay data .

Advanced Research Questions

Q. What mechanistic insights explain conflicting enzymatic inhibition data across studies?

  • Analysis : Compare assay conditions (e.g., pH, co-factors) and structural analogs. For example, 4-bromo-substituted triazoles () show variable carbonic anhydrase inhibition due to halogen interactions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and resolve discrepancies .

Q. How can pharmacokinetic limitations (e.g., metabolic instability) be systematically addressed?

  • Strategies : Perform hepatic microsome assays to identify metabolic hotspots (e.g., methylphenyl group oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) or methylene spacers to stabilize the scaffold, as seen in pyrazole derivatives () .

Q. What computational approaches optimize this compound’s selectivity for therapeutic targets?

  • Methods :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., COX-2 active site) over 100 ns to assess binding stability.
  • QSAR Modeling : Train models using IC₅₀ data from triazole analogs (e.g., ) to predict substituent effects on potency .

Q. How should researchers validate contradictory cytotoxicity data in cancer cell lines?

  • Protocol : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) with controlled passage numbers. Use siRNA knockdown to confirm target-specific effects. Cross-reference with proteomic profiling to identify off-target interactions .

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